9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic compound. It belongs to the class of pyrimidopurines, which are known for their diverse biological activities. This compound features a pyrimido[1,2-g]purine core, substituted with a 4-methoxyphenyl group, a methyl group, and an octyl chain. The presence of these substituents imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrimido[1,2-g]purine core: This can be achieved through the cyclization of appropriate intermediates under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Alkylation to introduce the methyl and octyl groups: These steps can be carried out using alkyl halides in the presence of a strong base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides for alkylation reactions, and nucleophiles like amines or thiols for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
9-(4-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-methoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 5-(4-methoxyphenyl)-1H-indole
- 5-(4-methoxyphenyl)-1H-imidazole
Uniqueness
Compared to similar compounds, 9-(4-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exhibits unique structural features, such as the presence of an octyl chain and a pyrimido[1,2-g]purine core. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H33N5O3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H33N5O3/c1-4-5-6-7-8-9-15-29-22(30)20-21(26(2)24(29)31)25-23-27(16-10-17-28(20)23)18-11-13-19(32-3)14-12-18/h11-14H,4-10,15-17H2,1-3H3 |
InChI Key |
BBGWZYSZWVTYMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C |
Origin of Product |
United States |
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